(5R)-2-amino-5-phenyl-4(5h)-oxazolone

Enantioselective pharmacology Dopamine reuptake inhibition ADHD research

(5R)-2-Amino-5-phenyl-4(5H)-oxazolone (CAS 3469-01-0), also known as (R)-pemoline, is the pharmacologically active enantiomer of the dopaminergic central nervous system stimulant pemoline. It belongs to the 4-oxazolidinone class and is distinguished by its single defined stereocenter at the 5-position of the oxazolone ring.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 3469-01-0
Cat. No. B14172282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-2-amino-5-phenyl-4(5h)-oxazolone
CAS3469-01-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=O)N=C(O2)N
InChIInChI=1S/C9H8N2O2/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)/t7-/m1/s1
InChIKeyNRNCYVBFPDDJNE-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5R)-2-Amino-5-phenyl-4(5H)-oxazolone (CAS 3469-01-0): Essential Procurement Data for the Active (R)-Pemoline Enantiomer


(5R)-2-Amino-5-phenyl-4(5H)-oxazolone (CAS 3469-01-0), also known as (R)-pemoline, is the pharmacologically active enantiomer of the dopaminergic central nervous system stimulant pemoline . It belongs to the 4-oxazolidinone class and is distinguished by its single defined stereocenter at the 5-position of the oxazolone ring . The compound is employed as a reference standard in chiral analytical methods, in stereoselective pharmacological studies, and for the synthesis of enantiopure active pharmaceutical ingredients [1].

(5R)-2-Amino-5-phenyl-4(5H)-oxazolone: Why Racemic or (S)-Pemoline Cannot Substitute the (R)-Enantiomer in Research and Procurement


Pemoline enantiomers exhibit distinct pharmacological properties, and the (R)-enantiomer is recognized as the active dopaminergic agent, while the (S)-enantiomer lacks equivalent CNS stimulant activity [1]. Substitution of (5R)-2-amino-5-phenyl-4(5H)-oxazolone with racemic pemoline or the (S)-enantiomer introduces an inactive or differently active stereoisomer, which can confound dose-response studies, lead to inaccurate pharmacological profiling, and compromise the reproducibility of chiral analytical methods [2]. Moreover, optically active pemoline undergoes spontaneous racemization in solution, making enantiomeric excess a critical quality attribute for any lot intended for biological or analytical use [3].

(5R)-2-Amino-5-phenyl-4(5H)-oxazolone: Quantitative Differentiation Evidence vs. Racemic Pemoline and (S)-Pemoline


Enantiomeric Purity Required for Pharmacological Activity: (R)-Pemoline is the Active Enantiomer

The (R)-enantiomer of pemoline is the pharmacologically active form responsible for CNS stimulation, while the (S)-enantiomer is considered inactive [1]. Racemic pemoline contains 50% of the inactive enantiomer, which contributes to variable potency and off-target effects. The chemoenzymatic synthesis of (R)-pemoline achieves enantiomeric excesses of >99% after two recrystallizations, compared with the 0% ee of the racemate [1].

Enantioselective pharmacology Dopamine reuptake inhibition ADHD research

Solution Stability: Racemization of (R)-Pemoline in Methanol Requires Strict Handling Protocols

Optically active pemoline undergoes spontaneous racemization in methanol solution, as confirmed by chiral HPLC [1]. This instability contrasts with the racemate, which is already at thermodynamic equilibrium with respect to stereochemistry. The racemization half-life in methanol was not quantified in the cited study, but the phenomenon necessitates fresh preparation of solutions and storage under conditions that minimize configurational lability.

Chiral stability Racemization kinetics Analytical method validation

Enantiomeric Purity Determination: Baseline Separation Achieved by MEKC Enables Lot-to-Lot Quality Control

A cyclodextrin-modified micellar electrokinetic chromatography (MEKC) method achieves baseline resolution of pemoline enantiomers with a resolution factor (Rs) of 2.21 [1]. This method allows for the precise determination of enantiomeric excess in (R)-pemoline samples. In contrast, racemic pemoline shows two peaks of equal area, while enantiopure (R)-pemoline shows a single peak, providing a clear quantitative distinction.

Chiral separation Micellar electrokinetic chromatography Enantiomeric excess quantification

(5R)-2-Amino-5-phenyl-4(5H)-oxazolone: Optimal Application Scenarios Supported by Quantitative Differentiation Evidence


Enantioselective Pharmacological Studies of Dopaminergic Stimulants

When investigating the stereospecific contribution of pemoline to dopamine reuptake inhibition and release, (5R)-2-amino-5-phenyl-4(5H)-oxazolone must be used in its enantiopure form (>99% ee) to attribute observed effects exclusively to the (R)-enantiomer. Racemic pemoline introduces 50% of the inactive (S)-isomer, confounding dose-response relationships [1].

Chiral Reference Standard for Analytical Method Development

The compound serves as a certified enantiopure reference for developing and validating chiral separation methods such as the MEKC protocol (Rs = 2.21). Its use ensures accurate calibration curves for quantifying enantiomeric excess in pemoline formulations or biological samples [2].

Synthesis of Enantiopure Pemoline Derivatives and Prodrugs

Researchers synthesizing novel pemoline analogs or prodrugs require enantiopure (R)-pemoline as a starting material to maintain stereochemical integrity. The chemoenzymatic route achieves >99% ee without the need for chiral preparative chromatography, but solution racemization must be avoided by using non-alcoholic solvents and low temperatures [1].

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